3-(3-bromo-5-methoxy-4-propoxyphenyl)-2-(phenylsulfonyl)acrylonitrile
Overview
Description
3-(3-bromo-5-methoxy-4-propoxyphenyl)-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C19H18BrNO4S and its molecular weight is 436.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.01399 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Research has demonstrated the use of similar acrylonitrile derivatives in the synthesis of heterocyclic compounds. These compounds are integral in the development of pharmaceuticals and agrochemicals. For instance, vinyl phenyl sulfone and similar acrylonitriles react with diphenyldiazomethane, leading to the formation of various pyrazolines and pyrazoles (Vasin et al., 2015).
Polymer Science
- Acrylonitrile derivatives are crucial in polymer science. They are used in the synthesis of polymers and copolymers, which have applications in materials science and engineering. For example, the copolymerization of acrylonitrile with other monomers has been studied to understand the reactivity ratios and properties of the resulting polymers (Bajaj et al., 1993).
Crystal Structure Analysis
- Acrylonitrile derivatives also find application in crystallography. Their crystal structures are analyzed to understand molecular interactions and stability, which is vital in designing new compounds with desired properties. For example, the crystal structures of E and Z isomers of a similar acrylonitrile compound were determined to understand their molecular configurations (Shinkre et al., 2008).
Catalysis and Chemical Reactions
- These compounds are used as intermediates in various chemical reactions, including catalysis. They play a role in facilitating or modifying chemical reactions, which is essential in synthetic chemistry and industrial processes. For instance, the use of acrylonitrile derivatives in the hydration of nitriles to amides has been explored (Breno et al., 2003).
Photovoltaic Applications
- Acrylonitrile derivatives are being researched in the field of organic photovoltaics. They contribute to the development of organic solar cells by improving charge separation and overall cell efficiency (Chen et al., 2012).
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3-bromo-5-methoxy-4-propoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4S/c1-3-9-25-19-17(20)11-14(12-18(19)24-2)10-16(13-21)26(22,23)15-7-5-4-6-8-15/h4-8,10-12H,3,9H2,1-2H3/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKGYBWUGLPKMF-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Br)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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